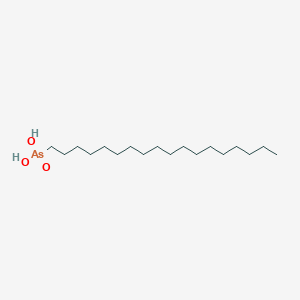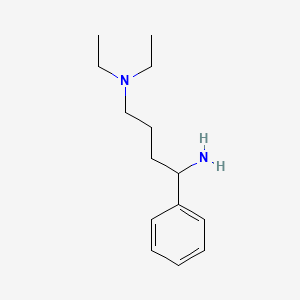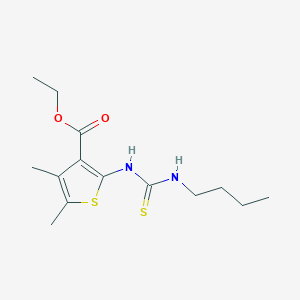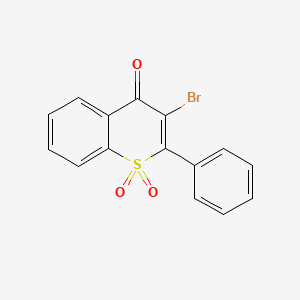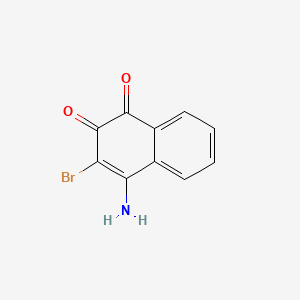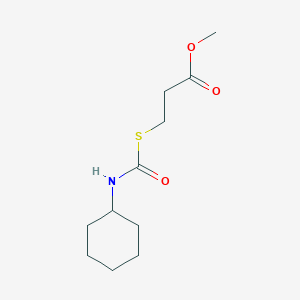
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate is an organic compound with the molecular formula C11H19NO3S It is a derivative of propanoic acid and features a cyclohexylcarbamoylsulfanyl group attached to the third carbon of the propanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate typically involves the reaction of cyclohexyl isocyanate with methyl 3-mercaptopropanoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Cyclohexyl isocyanate and methyl 3-mercaptopropanoate.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamoyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(phenylcarbamoylsulfanyl)propanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Methyl 3-(tert-butylcarbamoylsulfanyl)propanoate: Contains a tert-butyl group in place of the cyclohexyl group.
Methyl 3-(ethylcarbamoylsulfanyl)propanoate: Features an ethyl group instead of a cyclohexyl group.
Uniqueness
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
78614-27-4 |
|---|---|
Molekularformel |
C11H19NO3S |
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C11H19NO3S/c1-15-10(13)7-8-16-11(14)12-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,12,14) |
InChI-Schlüssel |
GYNDANYLYYTZHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCSC(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


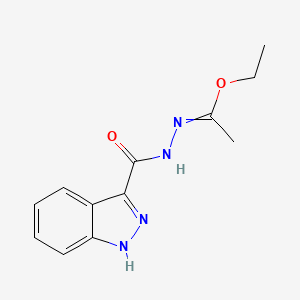
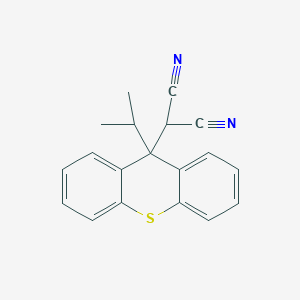
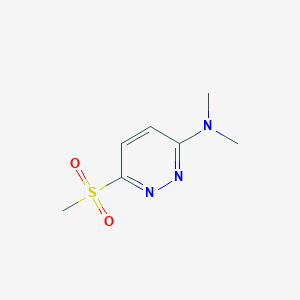
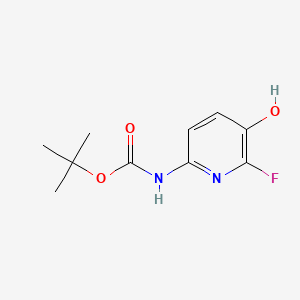

![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
